BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Characteristics of 5-Fluoro-4-
hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydroxypyrimidine, a fluorinated derivative of the pyrimidine core structure, is a
compound of significant interest in medicinal chemistry and drug development. Its structural
similarity to naturally occurring nucleobases makes it a candidate for investigation as an
antimetabolite, particularly in oncology and virology. Understanding the fundamental
physicochemical properties of this molecule is paramount for its effective utilization in research
and development, influencing aspects from reaction kinetics and formulation to biological
activity and pharmacokinetics. This technical guide provides a comprehensive overview of the
core physicochemical characteristics of 5-Fluoro-4-hydroxypyrimidine, detailed experimental
protocols for their determination, and visualizations of relevant chemical and biological
pathways.

Physicochemical Properties

The physicochemical properties of 5-Fluoro-4-hydroxypyrimidine are summarized in the
tables below. These parameters are crucial for predicting its behavior in various chemical and
biological systems.

General and Physical Properties
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Property Value Source

Chemical Name 5-Fluoro-4-hydroxypyrimidine -

5-fluoropyrimidin-4(3H)-one, 4-
Synonyms oo [1]
Hydroxy-5-fluoropyrimidine

CAS Number 671-35-2 [2][3]
Molecular Formula CaHsFN20 [3]
Molecular Weight 114.08 g/mol [3]
Appearance White to off-white solid -
Melting Point 204-205 °C [1]

Decomposes or sublimes at
elevated temperatures. The
N ] previously reported value of
Boiling Point _ [4]
200.5 °C at 760 mmHg is
inconsistent with the high

melting point.

Density (estimate) 1.3658 g/cm3 [1]

Solubility and Partitioning
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Property

Value
(Predicted/Comparative)

Source

Water Solubility

Predicted to be sparingly
soluble. The related compound
4-Ethyl-5-fluoro-6-
hydroxypyrimidine has a water
solubility of 94.9 g/L at 20°C.

Solubility in Organic Solvents

Predicted to be slightly soluble

in chloroform and methanol.

LogP (Octanol-Water Partition

Predicted value for the related
4-Ethyl-5-fluoro-6-

Coefficient) hydroxypyrimidine is 0.19 at
20°C.
Acidity
Property Value (Predicted) Source
7.52 £ 0.50 (for the related 4-
pKa (acidic) Ethyl-5-fluoro-6-

hydroxypyrimidine)

Spectral Data
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Value
Property . . Source
(Predicted/Comparative)

Pyrimidine derivatives typically
absorb in the range of 260 nm.
UV-Vis (Amax) For example, 5-Fluorouracil [61[7]
has a Amax of approximately
266 nm.

Predicted spectra for similar
pyrimidine structures show

1H NMR o [8]
characteristic peaks for the

pyrimidine ring protons.

Predicted spectra for
pyrimidine derivatives can be

13C NMR _ _ [9][10]
used as a fingerprint for

structural confirmation.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided
below. These protocols are based on standard laboratory techniques and can be adapted for 5-
Fluoro-4-hydroxypyrimidine.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to
a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)
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Procedure:

Ensure the 5-Fluoro-4-hydroxypyrimidine sample is dry and finely powdered. If necessary,
gently grind the crystals using a mortar and pestle.

o Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of
the tube on a hard surface.

o Place the capillary tube into the heating block of the melting point apparatus.

o Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting
point (around 185 °C).

o Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

o Record the temperature at which the first drop of liquid appears (the onset of melting) and
the temperature at which the last solid crystal disappears (completion of melting). This range
is the melting point of the sample.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of the solubility of a compound in
various solvents.

Apparatus:

e Small test tubes
e Vortex mixer

e Spatula

e Pipettes
Solvents:

o Water (deionized)

o Ethanol
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e Methanol

e Chloroform

e Dimethyl sulfoxide (DMSO)

Procedure:

e Add approximately 10 mg of 5-Fluoro-4-hydroxypyrimidine to a clean, dry test tube.
e Add 1 mL of the chosen solvent to the test tube.

» Vortex the mixture vigorously for 1-2 minutes.

 Visually inspect the solution for the presence of undissolved solid.

« If the solid dissolves completely, the compound is classified as "soluble" in that solvent at
that concentration.

e If undissolved solid remains, the compound is "sparingly soluble” or "insoluble."

o To further assess sparingly soluble compounds, the mixture can be gently heated, and any
change in solubility noted. The solution should be cooled to room temperature to check for
precipitation.

pKa Determination by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis
absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is used to
relate the absorbance data to the pKa.

Apparatus:
o UV-Vis spectrophotometer
e pH meter

e Quartz cuvettes
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e Volumetric flasks and pipettes
Reagents:

» Stock solution of 5-Fluoro-4-hydroxypyrimidine in a suitable solvent (e.g., methanol or
water)

» A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH
610 9).

Procedure:

Prepare a series of solutions of 5-Fluoro-4-hydroxypyrimidine at a constant concentration
in the different buffer solutions.

e Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each buffered solution.
« |dentify the wavelength(s) at which the absorbance changes significantly with pH.

o Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the midpoint of
the resulting sigmoidal curve.

 Alternatively, use the following equation derived from the Henderson-Hasselbalch equation:
pKa = pH + log[(A - AB) / (AA - A)] where:

o Als the absorbance at a given pH.
o AAs the absorbance of the fully protonated (acidic) form.
o AB is the absorbance of the fully deprotonated (basic) form.
o Calculate the pKa for each pH value and determine the average.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical and
biological concepts related to 5-Fluoro-4-hydroxypyrimidine.
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Tautomerism of 5-Fluoro-4-hydroxypyrimidine

5-Fluoro-4-hydroxypyrimidine can exist in tautomeric forms, primarily the hydroxy (enol) and
oxo (keto) forms. The equilibrium between these tautomers is a critical aspect of its chemical
reactivity and biological interactions.

Caption: Keto-enol tautomerism of 5-Fluoro-4-hydroxypyrimidine.

Metabolic Pathway of a Related Compound: 5-
Fluorouracil

5-Fluoro-4-hydroxypyrimidine is structurally related to the well-known anticancer drug 5-
fluorouracil (5-FU). The metabolic activation of 5-FU is a critical pathway for its cytotoxic
effects. A simplified representation of this pathway provides context for the potential biological
relevance of fluorinated pyrimidines.
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Caption: Simplified metabolic activation pathway of 5-Fluorouracil.
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Conclusion

This technical guide provides a foundational understanding of the physicochemical
characteristics of 5-Fluoro-4-hydroxypyrimidine. The presented data, including general,
physical, solubility, and acidic properties, alongside detailed experimental protocols, offer a
valuable resource for researchers. While some properties are based on predictions and
comparisons with structurally similar molecules due to the limited availability of experimental
data, this guide serves as a robust starting point for further investigation. The visualizations of
tautomerism and a relevant metabolic pathway provide a deeper insight into the chemical
behavior and potential biological significance of this compound. Accurate characterization of
these fundamental properties is essential for advancing the research and development of 5-
Fluoro-4-hydroxypyrimidine and related compounds in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b152130#physicochemical-
characteristics-of-5-fluoro-4-hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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